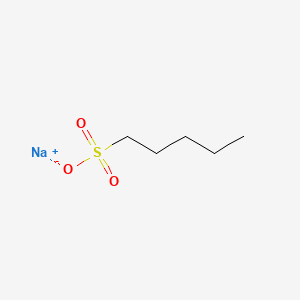

Sodium 1-pentanesulfonate

描述

Significance of Sulfonate-Based Reagents in Modern Chemical Sciences

Sulfonate-based reagents, a class of organosulfur compounds characterized by the presence of a sulfonate group (-SO3-), are of considerable importance in modern chemical sciences. britannica.commdpi.com The sulfonic acid group is a strong acid, meaning its sodium salt, like sodium 1-pentanesulfonate, provides a stable anion that does not readily interfere in many chemical or biological reactions. This stability makes them valuable as buffers for maintaining pH, which is critical in processes like protein purification and enzyme assays.

The introduction of a sulfonate group can significantly enhance the water solubility of molecules. britannica.commdpi.com This property is leveraged in the synthesis of water-soluble dyes, catalysts, and detergents. britannica.com In the realm of materials science, sulfonation is a key process for modifying the properties of biomaterials, such as hydrogels, scaffolds, and nanoparticles, to improve cellular adhesion, proliferation, and differentiation. mdpi.com

Furthermore, alkyl sulfonates, including this compound, are widely used as anionic surfactants. researchgate.nettandfonline.com They are effective at reducing surface tension, which is a fundamental property utilized in emulsification, foaming, and as detergents. nih.govjocpr.com In analytical chemistry, their ability to act as ion-pairing agents is paramount for the separation of ionic and ionizable compounds through techniques like High-Performance Liquid Chromatography (HPLC). chromatographyonline.com

Overview of Key Research Domains Utilizing this compound

This compound is a versatile reagent employed across several key research domains due to its unique chemical properties. Its primary applications are centered around its function as an ion-pairing reagent in various chromatographic techniques and as a surfactant in different chemical systems.

One of the principal domains is Analytical Chemistry , specifically in separation sciences. This compound is extensively used as an ion-pairing reagent in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). fishersci.atmpbio.com This technique is crucial for the analysis of a wide array of substances, including pharmaceutical products, their metabolites, small organic molecules, and peptides. fishersci.atmpbio.com By forming a neutral ion pair with charged analytes, it enhances their retention on the non-polar stationary phase, enabling their separation and quantification.

Another significant area of application is in Capillary Electrophoresis (CE) . In this technique, this compound is used as a component of the running buffer to facilitate the separation of various compounds. nih.govnih.govresearchgate.net For instance, it has been successfully employed in the development of methods for the determination of pharmaceuticals like orphenadrine (B1219630) citrate (B86180) and various cephalosporins. nih.govnih.govresearchgate.net

In the field of Materials Science and Polymer Chemistry , this compound has been used to study its influence on the properties of polymers like polyaniline. fishersci.fifishersci.ca Its surfactant properties are utilized to investigate the thermal effects during polymerization processes.

Furthermore, in Pharmaceutical Sciences , beyond its use in analytical quality control, it is employed in studies of drug release from complex formulations such as water-in-oil-in-water multiple emulsions. fishersci.atspectrumchemical.com

Below is an interactive data table summarizing key research findings involving this compound.

| Research Area | Technique | Analyte(s) | Role of this compound | Key Finding | Reference |

|---|---|---|---|---|---|

| Pharmaceutical Analysis | HPLC | Cefaclor | Mobile Phase Component | Enabled the development and validation of an HPLC method for determining Cefaclor in human plasma. | sigmaaldrich.com |

| Biochemical Analysis | Ion Pair Chromatography | Succinylcholine (B1214915) | Ion Pair Reagent | Facilitated the quantification of succinylcholine using hydrophilic interaction liquid chromatography. | sigmaaldrich.comsigmaaldrich.com |

| Pharmaceutical Stability | HPLC | Hydroxychloroquine (B89500) | Mobile Phase Component | Utilized in a physicochemical stability study of new liquid oral formulations of hydroxychloroquine. | sigmaaldrich.com |

| Clinical Chemistry | HPLC | Urate | Mobile Phase Component | Part of the mobile phase composition for the analysis of urate in studies related to Parkinson's disease. | sigmaaldrich.com |

| Pharmaceutical Analysis | Capillary Electrophoresis | Orphenadrine Citrate | Running Buffer Component | Enabled the development of a selective and robust CE method for the determination of orphenadrine citrate in tablets. | nih.gov |

| Pharmaceutical Analysis | Capillary Electrophoresis | Cephalosporins (cephazolin, cefuroxime, ceftriaxone, cefoperazone, ceftazidime) | Running Buffer Additive | Addition to the running buffer resulted in the successful separation of each cephalosporin. | nih.govresearchgate.net |

Historical Context of this compound within Analytical and Physical Chemistry

The use of this compound and other alkyl sulfonates is intrinsically linked to the development of ion-pair chromatography (IPC) . The foundational work on IPC is largely credited to G. Schill and his collaborators in the 1970s. lib4ri.ch They were pioneers in applying ion-pair extractive techniques to modern liquid chromatography. lib4ri.ch Their initial work involved coating silica (B1680970) gel and cellulose (B213188) columns with reagents capable of forming ion pairs, which, when used with relatively non-polar mobile phases, allowed for the effective separation of ionic species. lib4ri.ch

This innovative approach was soon expanded upon by other researchers, demonstrating its versatility in separating a broad spectrum of compounds, including biogenic amines, drugs and their metabolites, and dyestuffs. lib4ri.ch Within this context, alkyl sulfonates, as strong acids, were identified as suitable reagents for pairing with basic solutes. lib4ri.ch The choice of the counterion, such as the pentanesulfonate ion, was found to significantly influence the selectivity and resolution of the separation.

The evolution of reversed-phase liquid chromatography (RPLC) further solidified the role of ion-pairing agents. chromatographyonline.com In RPLC, where a hydrophobic stationary phase is used, charged analytes often exhibit poor retention. chromatographyonline.com The addition of an ion-pairing reagent like this compound to the mobile phase addresses this challenge by forming a more hydrophobic, neutral complex with the analyte, thereby increasing its retention and enabling its separation. chromatographyonline.com This technique became a staple in analytical laboratories for the analysis of a wide variety of ionic compounds.

More recently, innovative approaches have been explored, such as adding the ion-pairing reagent directly to the sample instead of the mobile phase, a technique that has shown promise for the retention and resolution of various compound classes. chromatographyonline.com The continued application and adaptation of methods involving this compound underscore its enduring importance in the field of analytical chemistry.

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

22767-49-3 |

|---|---|

分子式 |

C5H12NaO3S |

分子量 |

175.20 g/mol |

IUPAC 名称 |

sodium;pentane-1-sulfonate |

InChI |

InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8); |

InChI 键 |

JKCNXKXYMRTCQZ-UHFFFAOYSA-N |

SMILES |

CCCCCS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCS(=O)(=O)O.[Na] |

其他CAS编号 |

22767-49-3 |

Pictograms |

Irritant |

相关CAS编号 |

35452-30-3 (Parent) |

同义词 |

1-pentanesulfonic acid 1-pentanesulfonic acid, sodium salt sodium 1-pentanesulfonate |

产品来源 |

United States |

Mechanistic Investigations in Ion Pair Chromatography Ipc with Sodium 1 Pentanesulfonate

Fundamental Principles of Ion-Pair Chromatography

Ion-pair chromatography (IPC) is a technique used in high-performance liquid chromatography (HPLC) to separate charged analytes. shimadzu.com In reversed-phase IPC, an ion-pair reagent, such as sodium 1-pentanesulfonate, is added to the mobile phase to form a neutral ion pair with the charged analyte. obrnutafaza.hr This neutral complex can then be retained by the nonpolar stationary phase. The retention and separation in IPC are governed by several underlying principles, including adsorption and ion-exchange mechanisms, hydrophobic interactions, and the composition of the mobile phase.

Adsorption Model of Ion-Pair Chromatography

The adsorption model in ion-pair chromatography posits that the ion-pairing reagent, in this case, this compound, adsorbs onto the surface of the nonpolar stationary phase. This creates a dynamic ion-exchange surface. The analyte ions are then retained on this surface through electrostatic interactions. The extent of adsorption of the ion-pair reagent is influenced by its hydrophobicity and concentration in the mobile phase.

Ion-Exchange Mechanism in Reversed-Phase Systems

In reversed-phase systems, the primary mechanism for the retention of basic compounds when using alkyl sulfonates like this compound is considered to be an ion-exchange process. shimadzu.com The alkyl sulfonate ions from the mobile phase adsorb onto the hydrophobic stationary phase, effectively creating an in-situ ion exchanger. Analyte cations then compete with counter-ions from the mobile phase for these charged sites on the stationary phase. The strength of this interaction, and thus the retention of the analyte, is dependent on the nature of the analyte and the concentration of the ion-pair reagent.

Role of Hydrophobic Interactions in Ion-Pair Formation

Hydrophobic interactions play a crucial role in the formation of the ion pair between the analyte and the ion-pairing reagent, such as this compound. researchgate.net The nonpolar alkyl chain of the pentanesulfonate anion is attracted to the nonpolar regions of the analyte molecule, while the charged sulfonate group interacts with the oppositely charged group on the analyte. This dual interaction leads to the formation of a stable, neutral ion pair that is more readily retained by the nonpolar stationary phase. The hydrophobicity of both the analyte and the ion-pairing reagent significantly influences the strength of this interaction and, consequently, the chromatographic retention.

Influence of the Alkyl Chain Length of Sulfonate Reagents on Retention

The length of the alkyl chain of the sulfonate ion-pairing reagent has a direct and significant impact on the retention of analytes in ion-pair chromatography. chromatographyonline.comata-journal.org Generally, as the alkyl chain length increases, the hydrophobicity of the ion-pairing reagent increases. obrnutafaza.hr This leads to a stronger interaction with the nonpolar stationary phase and, consequently, greater retention of the analyte. shimadzu.comresearchgate.net For example, when comparing alkyl sulfonates, a reagent with a longer carbon chain will result in a stronger retention effect on the component. shimadzu.com This relationship allows for the control of retention over a wide range by selecting an alkyl sulfonate with an appropriate chain length. shimadzu.comobrnutafaza.hr Studies have shown that as the number of carbons in the alkyl chain of the ion-pairing reagent increases, the retention factor of the analyte also increases. chromatographyonline.com For instance, in the separation of organotin compounds, it was observed that the best separation occurred when the ion-pair reagent with the longest alkyl chain length was used. ata-journal.org

Table 1: Effect of Alkyl Chain Length on Analyte Retention

| Ion-Pair Reagent | Analyte | Retention Observation |

| Sodium 1-butanesulfonate | Hygromycin B | Slightly effective, breakthrough peaks observed for most analytes. chromatographyonline.com |

| This compound | Basic Compounds | Provides moderate retention. |

| Sodium 1-heptanesulfonate | Hygromycin B | Increased retention compared to shorter chain sulfonates. chromatographyonline.com |

| Sodium 1-decanesulfonate | (R,R)-glycopyrronium bromide | Afforded baseline resolution for critical peaks. ingentaconnect.com |

Eluent Composition and pH Effects on Chromatographic Behavior

The composition of the eluent, including the type and concentration of the organic modifier and the pH, plays a critical role in controlling the retention and selectivity in ion-pair chromatography. ata-journal.orgoup.com The concentration of the organic solvent in the mobile phase is particularly important when using alkyl sulfonates. shimadzu.com A lower concentration of the organic solvent generally leads to stronger retention of the analyte. shimadzu.com

The pH of the mobile phase affects the ionization state of both the analyte and any residual silanol (B1196071) groups on the stationary phase. For basic analytes, an acidic mobile phase is often used to ensure the analyte is in its protonated, charged form, allowing for effective ion-pairing with the sulfonate reagent. scribd.com The pH can also influence the retention of acidic compounds when they are present in the sample mixture. ingentaconnect.com For instance, in the analysis of (R,R)-glycopyrronium bromide and its related impurities, a lower pH of the eluent, in combination with a higher percentage of the organic modifier, resulted in good resolution and satisfactory peak shapes. ingentaconnect.com The choice of buffer and its concentration can also impact the separation.

The concentration of the ion-pair reagent itself is a key parameter. Initially, increasing the concentration of the alkyl sulfonate leads to a linear increase in analyte retention. shimadzu.com However, beyond a certain concentration, known as the "fold over point," the retention may start to decrease. This is attributed to the formation of micelles by the ion-pairing reagent in the mobile phase, which creates a secondary hydrophobic phase that can compete for the analyte. shimadzu.comshimadzu.ch

Table 2: Influence of Eluent Parameters on Retention

| Parameter | Effect on Retention | Reference |

| Organic Modifier Concentration | Decreasing concentration generally increases retention. | shimadzu.com |

| pH | Affects ionization of analyte and stationary phase; lower pH can enhance retention of basic compounds. | ingentaconnect.comscribd.com |

| Ion-Pair Reagent Concentration | Retention increases with concentration up to a point, then may decrease due to micelle formation. | shimadzu.comshimadzu.ch |

Thermodynamics of Ion-Pair Formation in Chromatographic Systems

The formation of an ion pair in a chromatographic system is an equilibrium process governed by thermodynamic principles. The stability of the ion pair, and thus the retention of the analyte, is related to the change in Gibbs free energy (ΔG) of the ion-pair formation reaction. A more negative ΔG indicates a more spontaneous and stable ion-pair formation, leading to greater retention.

The thermodynamics of ion-pair formation are influenced by several factors, including the nature of the solvent, the temperature, and the specific chemical structures of the analyte and the ion-pairing reagent. The transfer of the ion pair from the polar mobile phase to the nonpolar stationary phase is an entropically driven process, favored by the release of ordered water molecules from around the nonpolar moieties of the ion pair.

While specific thermodynamic data for the ion-pairing of this compound with various analytes in chromatographic systems is not extensively tabulated in the general literature, the principles can be inferred from studies on related systems. The strength of the ion-pair interaction, and thus the thermodynamics, is directly related to the factors discussed in the previous sections, such as the hydrophobicity of the interacting species and the composition of the mobile phase.

Kinetics of Solute-Ion Pair Reagent Interactions in Mobile and Stationary Phases

In Ion-Pair Chromatography (IPC), the interactions between the solute, the ion-pair reagent (such as this compound), the mobile phase, and the stationary phase are dynamic and crucial for achieving separation. This compound is an anionic surfactant and a short-chain (C5) alkyl sulfonate that serves as an ion-pairing agent for cationic analytes in reversed-phase HPLC. The fundamental principle involves the formation of a neutral ion-pair between the ionic analyte and the oppositely charged ion-pair reagent in the mobile phase. itwreagents.com This newly formed, electrically neutral complex has an increased hydrophobic character, leading to a greater affinity for the non-polar stationary phase and thus, increased retention and resolution. itwreagents.com

The kinetics of these interactions are influenced by several factors. The concentration of this compound in the mobile phase is a critical parameter; increasing its concentration generally enhances the retention of cationic analytes. researchgate.net The composition of the mobile phase, including the type and proportion of organic modifier (like acetonitrile (B52724) or methanol) and the pH, also plays a significant role. researchgate.netresearchgate.net For instance, in one supercritical fluid chromatography (SFC) application for separating alkaloids, an optimal concentration of 7.5 mM this compound was used in a carbon dioxide mobile phase with a gradient elution. researchgate.net The interaction mechanism can be viewed as a dynamic equilibrium where ion-pairs are continuously formed and dissociated in both the mobile and stationary phases. The speed of this equilibrium affects peak shape and separation efficiency.

Modeling Approaches for Retention Mechanisms in Ion-Pair Reversed-Phase Chromatography

To understand and predict the behavior of analytes in IPC, various mathematical models are employed. These models describe the relationship between the concentration of a compound in the stationary phase and its concentration in the mobile phase at equilibrium, known as the adsorption isotherm. diva-portal.org Modeling is essential for method development and for understanding the complex retention mechanisms, which can involve both electrostatic interactions and adsorption.

Recent studies have focused on modeling indirect detection in ion-pair reversed-phase chromatography, where analytes without a detectable property are visualized by their interaction with a detectable probe in the eluent. diva-portal.org In these systems, this compound can act as a co-ion, competing with a probe of the same charge for adsorption sites, or it can be the analyte itself in a system with a charged probe. diva-portal.org

Competitive Adsorption Isotherm Models

Competitive adsorption models are used when the analyte and another component in the mobile phase (a probe or another analyte) have the same charge and compete for a finite number of adsorption sites on the stationary phase. diva-portal.orgnih.gov The Langmuir isotherm is a fundamental model for monolayer adsorption, and in competitive scenarios, it is extended to account for the presence of multiple competing species.

A key model in this context is the competitive bi-Langmuir isotherm. diva-portal.org This model is particularly useful when the stationary phase exhibits two distinct types of adsorption sites, each with different energies. It has been successfully applied to systems where alkyl sulfonates, such as this compound, act as co-ions competing with a detectable probe like sodium 2-naphthalenesulfonate (SNS). diva-portal.org The model mathematically describes how the analytes compete with the probe for these adsorption sites. diva-portal.org

Modified Bi-Langmuir Isotherm Models for Ion-Pairing Phenomena

When the analyte and the ion-pair reagent are oppositely charged, the retention mechanism involves the formation of an ion-pair that then adsorbs onto the stationary phase surface. To describe this phenomenon, standard isotherm models must be modified. A modified bi-Langmuir isotherm model has been developed specifically for cases where a probe acts as a counter-ion to the analyte. diva-portal.org

This modified model incorporates the ion-pairing on the surface of the stationary phase. diva-portal.org It has been effectively used to simulate the elution profiles of amine analytes (which are protonated to become cationic at low pH) in a system containing an anionic probe. diva-portal.org The model accounts for the dual retention mechanism: the adsorption of the ion-pair reagent onto the stationary phase, which modifies its surface, and the subsequent interaction of the analyte with the adsorbed reagent. The transition of an isotherm model towards a bi-Langmuir type has been noted in studies involving chaotropic salts, which highlights the complexity of these interactions. researchgate.net

Prediction of Analyte Elution Profiles and Method Sensitivity

A primary goal of developing these sophisticated models is to accurately predict chromatographic outcomes. By determining the parameters of the adsorption isotherms, it becomes possible to simulate analyte elution profiles under various conditions without extensive experimentation. diva-portal.org

Studies using the competitive and modified bi-Langmuir isotherm models have shown a high degree of accuracy in predicting system peaks. diva-portal.org For example, in a study involving alkyl sulfonates and amines, the calculated relative errors in predicted retention times were typically below 4.72%, and often even less than 1%. diva-portal.org Furthermore, these models can be employed to predict the sensitivity of the analytical method, with results demonstrating excellent agreement between experimentally determined and calculated sensitivities. diva-portal.org This predictive capability is invaluable for the rapid development and optimization of separation methods in ion chromatography, especially those involving complex elution profiles with multiple isocratic and gradient steps. diva-portal.orgnih.gov

Data Tables

Table 1: Example of Chromatographic Conditions using this compound

This table summarizes the optimized parameters for the separation of alkaloids using an SFC method with this compound as an ion-pair reagent. researchgate.net

| Parameter | Value |

| Stationary Phase | Agilent Pursuit 5 PFP column (4.6 × 150 mm) |

| Mobile Phase | Carbon Dioxide |

| Additive | 7.5 mM this compound |

| Elution Mode | Gradient |

| Pressure | 140 bar |

| Temperature | 60 °C |

| Flow Rate | 1.5 mL/min |

| Run Time | 20 min |

Table 2: Performance of Modeling in Predicting IPC Parameters

This table highlights the accuracy of isotherm models in predicting retention times and sensitivity in an ion-pair reversed-phase chromatography system. diva-portal.org

| Parameter | Finding |

| Model Types Used | Competitive bi-Langmuir isotherm, Modified bi-Langmuir isotherm |

| Analytes Modeled | Alkyl sulfonates (including this compound) and amines |

| Retention Time Prediction | High agreement between predicted and experimental values |

| Relative Error in Retention Time | Typically < 4.72%, often < 1% |

| Method Sensitivity Prediction | Excellent agreement between predicted and experimental values |

Advanced Method Development in Chromatographic Applications

High-Performance Liquid Chromatography (HPLC) with Sodium 1-Pentanesulfonate as an Ion-Pairing Agent

This compound is frequently employed as an ion-pairing reagent in reversed-phase HPLC (RP-HPLC). sigmaaldrich.com In this technique, the alkyl sulfonate portion of the molecule interacts with the non-polar stationary phase, while the negatively charged sulfonate group can form an ion pair with positively charged analytes. This interaction modifies the retention characteristics of the analytes, allowing for the separation of ionic and highly polar compounds on a non-polar stationary phase.

Separation and Detection of Small Organic Molecular Compounds

The use of this compound is well-established for the analysis of small organic molecular compounds, including pharmaceuticals and their metabolites. mpbio.comfishersci.at By forming ion pairs with basic and cationic analytes, it increases their retention on reversed-phase columns, enabling their separation from other matrix components. bgb-info.com For instance, it has been utilized in the separation of water-soluble vitamins. In one study, a mobile phase containing 5 mM this compound and 0.1% phosphoric acid was used to successfully separate five water-soluble vitamin components. jasco-global.com Another study on the separation of catecholamines found that pentanesulfonic acid sodium salt (PSA) had a minimal effect on retention times compared to longer chain alkyl sulfonates like hexanesulfonic acid (HSA) and octanesulfonic acid (OSA) at the same molar concentration. journalagent.com

A key application is in the simultaneous determination of multiple components in a single chromatographic run. For example, a method was developed for the analysis of ascorbic acid, caffeine, chlorpheniramine (B86927) maleate, dextromethorphan (B48470) HBr monohydrate, and paracetamol in a pharmaceutical formulation using a mixed ion-pair mobile phase containing sodium pentanesulfonate. sigmaaldrich.com

Methodologies for Analysis of Peptides and Proteins

This compound also serves as an ion-associating reagent for the HPLC analysis of peptides and proteins. lichrom.commpbio.comfishersci.at The ion-pairing mechanism helps to improve peak shape and retention of these large, often charged, biomolecules on reversed-phase columns. avantorsciences.comfishersci.comchemicalworlds.com This allows for more effective purification and characterization of these complex biological macromolecules.

Applications in Analytical Chemistry for Metabolite Characterization

The analysis of metabolites is another area where this compound finds significant application. mpbio.comfishersci.atmpbio.com Its role as an ion-pairing agent is crucial for retaining and separating polar metabolites that would otherwise elute too quickly from a reversed-phase column. fishersci.be This is particularly important in metabolomics studies where a comprehensive analysis of a wide range of metabolites is required. For example, while a study on the separation of dopamine (B1211576) and its metabolites found heptanesulfonate to be a more effective ion-pairing agent, it highlighted the utility of alkyl sulfonates in such neurochemical analyses. nih.gov

Strategies for Enhanced Resolution and Selectivity

Achieving adequate resolution and selectivity is a primary goal in HPLC method development. youtube.com The choice of ion-pairing agent and its concentration are critical parameters that can be adjusted to optimize the separation of target analytes. millennialscientific.com this compound, with its C5 alkyl chain, offers a specific degree of hydrophobicity that can be advantageous for certain separations. amazonaws.com

In a study comparing different ion-pairing agents for the separation of catecholamines, it was observed that increasing the concentration of longer-chain sulfonates like octanesulfonic acid and hexanesulfonic acid increased the capacity factors of all catecholamines. journalagent.com In contrast, pentanesulfonic acid had a minimal effect on retention times within the same concentration range, demonstrating how the choice of alkyl chain length can be a powerful tool for modulating selectivity. journalagent.com For complex mixtures, the use of mixed ion-pair reagents, including sodium pentanesulfonate, can provide an additional level of selectivity. sigmaaldrich.com

Table 1: Effect of Different Alkyl Sulfonate Ion-Pairing Agents on Catecholamine Retention

| Ion-Pairing Agent | Observation | Reference |

|---|---|---|

| Pentanesulfonic acid sodium salt (PSA) | Minimal effect on retention times at the same molar concentration range compared to OSA and HSA. | journalagent.com |

| Hexanesulfonic acid sodium salt (HSA) | Increased capacity factors of all catecholamines with increasing concentration. | journalagent.com |

| Octanesulfonic acid sodium salt (OSA) | Increased capacity factors of all catecholamines with increasing concentration. | journalagent.com |

Optimization of Mobile Phase Parameters (e.g., Organic Modifier Concentration)

The concentration of the organic modifier in the mobile phase is a critical parameter that influences the retention and elution of analytes in reversed-phase HPLC. amazonaws.com When using this compound as an ion-pairing agent, the interplay between the organic modifier concentration and the ion-pair reagent concentration is crucial for optimizing the separation.

In the analysis of water-soluble vitamins, the concentration of methanol (B129727) in the mobile phase was varied in conjunction with different concentrations of sodium pentanesulfonic acid to achieve optimal separation. It was found that increasing the concentration of sodium pentanesulfonate improved the separation of vitamins B1 and B6. This demonstrates the importance of systematically optimizing both the organic modifier and ion-pairing reagent concentrations to achieve the desired chromatographic resolution.

Micellar Electrokinetic Chromatography (MEKC) Studies

This compound also functions as an anionic surfactant in Micellar Electrokinetic Chromatography (MEKC), a separation technique that utilizes micelles as a pseudo-stationary phase. sigmaaldrich.comscispace.comresearchgate.net In MEKC, analytes partition between the aqueous mobile phase and the hydrophobic core of the micelles, allowing for the separation of both neutral and charged molecules. nih.govmdpi.com

Research has demonstrated the utility of sodium pentanesulfonate in MEKC for the simultaneous determination of various analytes. For example, a method for the simultaneous analysis of amikacin, kanamycin (B1662678) A, and tobramycin (B1681333) was developed using a Tris buffer containing 300 mM sodium pentanesulfonate as the anionic surfactant. sigmaaldrich.comsigmaaldrich.com This highlights the versatility of this compound, extending its application beyond traditional HPLC to other advanced electrophoretic separation techniques. lichrom.comfishersci.befishersci.at

Utilization of this compound as an Anionic Surfactant in MEKC

This compound is an anionic surfactant utilized in various analytical techniques, including Micellar Electrokinetic Chromatography (MEKC). sigmaaldrich.comsigmaaldrich.com In MEKC, surfactants are added to the buffer solution above their critical micelle concentration (CMC) to form micelles, which act as a pseudo-stationary phase, enabling the separation of neutral, charged, and chiral compounds. globalresearchonline.netresearchgate.net The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the micellar pseudo-stationary phase. researchgate.net

A specific application of this compound in MEKC is in the simultaneous determination of aminoglycoside antibiotics. A simple and selective MEKC method with UV detection was developed for the simultaneous analysis of amikacin, tobramycin, and kanamycin A. sigmaaldrich.comnih.gov This method employed a Tris buffer with a high concentration of this compound (SPS) as the anionic surfactant, which allowed for good separation with high efficiency and a short analysis time. sigmaaldrich.comnih.gov The use of this compound is noted in the analysis of various pharmaceutical products, metabolites, and peptides. mpbio.comfishersci.atlookchem.com

Table 1: MEKC Method for Aminoglycoside Analysis A summary of the conditions used for the separation of amikacin, kanamycin A, and tobramycin using this compound as a surfactant.

| Parameter | Condition |

|---|---|

| Technique | Micellar Electrokinetic Chromatography (MEKC) |

| Surfactant | This compound (SPS) |

| Surfactant Conc. | 300 mM |

| Buffer | Tris buffer (180 mM; pH 9.1) |

| Analytes | Amikacin, Kanamycin A, Tobramycin |

Data sourced from Yeh et al., 2005. sigmaaldrich.comnih.gov

Impact of Micelle Formation on Electrokinetic Separations

This compound is part of the sodium alkylsulfonate family of anionic surfactants, which are characterized by a sulfonate head group and a hydrocarbon tail. smolecule.comscience.gov These molecules are amphiphilic, having both hydrophilic and hydrophobic properties. globalresearchonline.net When the concentration of a surfactant in an aqueous solution exceeds a certain threshold, known as the critical micelle concentration (CMC), the molecules self-aggregate to form micelles. globalresearchonline.net This process is a direct result of the hydrophobic effect, where the nonpolar hydrocarbon tails orient towards the center of the aggregate, and the polar head groups face the aqueous environment. globalresearchonline.net

The CMC is a critical property that varies with the length of the alkyl chain. For sodium alkylsulfonates, longer alkyl chains lead to a lower CMC due to increased hydrophobic interactions. smolecule.com this compound, with its five-carbon chain, has a very high CMC, indicating relatively weak self-association compared to its longer-chain analogs. smolecule.com The formation of micelles is fundamental to MEKC, as these aggregates create a "pseudo-stationary" phase that can solubilize hydrophobic compounds, allowing for their separation. globalresearchonline.netresearchgate.net

Studies on the solubility of gases like ethane (B1197151) in aqueous solutions of sodium alkanesulfonates demonstrate the effect of micelle formation. nih.govsigmaaldrich.com Below the CMC, the solubility of ethane is low and similar to its solubility in pure water. nih.govsigmaaldrich.com However, at surfactant concentrations above the CMC, the solubility of ethane increases linearly with the surfactant concentration, which indicates that the gas molecules are being solubilized within the micelles. researchgate.netnih.gov This principle of micellar solubilization is the basis for the separation of analytes in MEKC. researchgate.net

Table 2: Critical Micelle Concentration (CMC) of Selected Sodium Alkylsulfonates

| Compound | Alkyl Chain Length | CMC (mM) |

|---|---|---|

| This compound | 5 | >1000 |

| Sodium 1-hexanesulfonate | 6 | ~500 |

| Sodium 1-heptanesulfonate | 7 | 302 |

| Sodium 1-octanesulfonate | 8 | ~100 |

| Sodium 1-decanesulfonate | 10 | ~15 |

Data sourced from Smolecule smolecule.com.

Hydrophilic Interaction Liquid Chromatography (HILIC) Integration

Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique used for highly polar and ionizable analytes that are often poorly retained in reversed-phase chromatography. nih.govelementlabsolutions.com HILIC utilizes a polar stationary phase (like silica (B1680970) or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. nih.govelementlabsolutions.com The separation mechanism primarily involves the partitioning of polar analytes into a water-enriched layer adsorbed onto the surface of the stationary phase. elementlabsolutions.com

While this compound is a key reagent in ion-pair chromatography, HILIC has emerged as a powerful alternative for the analysis of certain compounds. nih.gov For instance, a study on the quantification of succinylcholine (B1214915) and its impurities compared the United States Pharmacopeia (USP) method, which uses ion-pair chromatography with this compound, to a newly developed HILIC method. nih.govresearchgate.net The USP method requires a mobile phase containing 3.85 g/L of this compound sodium salt. nih.govresearchgate.net The research found that the HILIC method provided better chromatographic resolution (~3.3) compared to the ion-pair method (~1.6) and produced narrower, more symmetrical peaks for succinylcholine. nih.gov This indicates that for certain applications, HILIC can offer superior separation performance over traditional ion-pair methods that rely on reagents like this compound.

Compatibility with Advanced Detection Techniques (e.g., LC-MS Considerations)

The compatibility of mobile phase additives with detection systems is a critical consideration in modern analytical chemistry, particularly with sensitive techniques like mass spectrometry (MS). This compound is widely used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) with UV detection. calpaclab.comfishersci.fi However, its use with LC-MS is often problematic.

The primary issue is that this compound is a non-volatile salt. ymc.co.jp When used as a mobile phase additive, it can contaminate the MS ion source, leading to signal suppression and a significant increase in background noise. This makes it generally unsuitable for direct use in LC-MS mobile phases. ymc.co.jp For example, the official USP analytical method for hydroxychloroquine (B89500) sulfate (B86663) tablets uses a non-volatile ion-pairing reagent and therefore cannot be used with LC-MS/MS. ymc.co.jp The need for MS-compatible methods often drives the development of alternative separation techniques, such as HILIC, which typically use volatile mobile phase components like ammonium (B1175870) formate (B1220265) or acetate. elementlabsolutions.com

Despite this limitation, there are specific applications where this compound can be integrated into an LC-MS/MS workflow. In one method developed for the determination of 5-aminoimidazole-4-carboxamide (B1664886) (AICA) in human plasma, this compound was used as an ion-pairing agent during the solvent extraction step to isolate the analyte from the plasma matrix. sigmaaldrich.com The extracted sample was then analyzed by LC-MS/MS. In this approach, the non-volatile salt is removed before the sample is introduced into the LC-MS system, thereby circumventing the compatibility issues.

Role As a Surfactant in Aqueous and Biological Systems

Sodium 1-pentanesulfonate (SPSo), an anionic surfactant, demonstrates significant surface-active properties in both aqueous and biological environments. bloomtechz.comblissamchem.com As an amphiphilic molecule, it possesses a hydrophilic sulfonate head group (-SO₃⁻) and a hydrophobic five-carbon (pentyl) tail. blissamchem.comscience.gov This structure allows it to orient itself at interfaces, such as the boundary between air and water or between oil and water, leading to a reduction in interfacial energy. bloomtechz.commdpi.com Its ability to form stable foams and reduce the surface tension of water is central to its applications in solubilization, dispersion, and emulsification. bloomtechz.com

Surface Activity and Interfacial Phenomena

The performance of this compound as a surfactant is defined by its behavior at interfaces, where it alters the physical properties of the system.

When dissolved in an aqueous medium, this compound molecules migrate to the surface. The hydrophobic pentyl chains orient towards the air (a non-polar phase), while the hydrophilic sulfonate head groups remain in the water. This arrangement disrupts the cohesive energy at the surface of the water, leading to a significant reduction in surface tension. mdpi.com This property is fundamental to its function as a wetting, dispersing, and emulsifying agent. bloomtechz.com The effectiveness of a surfactant in reducing surface tension is a key indicator of its surface activity. mdpi.com

The adsorption of this compound at gas/solution interfaces has been a subject of detailed study, particularly in the context of acoustic cavitation. During sonolysis of aqueous solutions, cavitation bubbles form, and surfactant molecules accumulate at the gas/solution interface of these bubbles. acs.orgacs.org

Research comparing this compound (SPSo) with Sodium Dodecyl Sulfate (B86663) (SDS), a more surface-active surfactant under equilibrium conditions, has yielded interesting insights. In studies using continuous wave ultrasound at 354 kHz, SPSo showed a higher accumulation at the gas/solution interface of cavitation bubbles than SDS. acs.org This suggests that under dynamic, non-equilibrium conditions such as those created by ultrasound, factors other than standard surface activity dictate interfacial adsorption. However, at higher frequencies (620 kHz and 803 kHz), the trend reverses, with SDS showing greater accumulation. acs.org These findings indicate a strong frequency dependence on the competitive adsorption of surfactants at the dynamic gas/solution interface of cavitation bubbles. acs.orgacs.org The ability of these surfactants to scavenge radicals generated during sonolysis is directly related to their concentration at this interface. acs.org

Micellization Properties and Characteristics

Above a certain concentration in an aqueous solution, surfactant monomers self-assemble into organized aggregates known as micelles. This process is a hallmark of surfactant behavior and is critical to many of their applications.

Critical Micelle Concentration (CMC) Studies

The Critical Micelle Concentration (CMC) is the specific concentration at which the formation of micelles begins. Below the CMC, surfactant molecules exist primarily as monomers, and the surface tension of the solution decreases with increasing concentration. researchgate.netnih.gov Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles. researchgate.net The CMC is a crucial parameter for characterizing any surfactant. nih.gov

For the homologous series of sodium n-alkanesulfonates, the CMC is influenced by the length of the alkyl chain. science.gov Studies on the solubility of ethane (B1197151) in solutions of these surfactants have been used to investigate their micellar properties. researchgate.netnih.gov While a specific value for the CMC of this compound is not consistently reported across general literature, its value is higher than that of its longer-chain counterparts like sodium 1-hexanesulfonate, sodium 1-heptanesulfonate, and sodium 1-octanesulfonate, consistent with the principle that CMC decreases as the hydrophobic chain length increases. science.govresearchgate.net

Solubilization of Gases in Micellar Solutions

Micelles have a hydrophobic core and a hydrophilic shell, which allows them to solubilize, or increase the solubility of, substances that are normally insoluble in the bulk solvent. researchgate.net This is particularly relevant for the solubilization of nonpolar gases in aqueous solutions.

Research has demonstrated the capacity of this compound micelles to solubilize ethane gas. researchgate.netnih.gov Below the CMC, the solubility of ethane in the surfactant solution is nearly identical to its solubility in pure water. nih.gov However, at concentrations exceeding the CMC, the solubility of ethane increases linearly with the concentration of the surfactant. nih.gov This enhanced solubility is due to the partitioning of ethane molecules into the hydrophobic core of the micelles. researchgate.netnih.gov This behavior makes it possible to determine the distribution of the surfactant between its monomeric and micellar states. nih.gov The process is driven by the preference of the hydrophobic gas to reside in the nonpolar, hydrocarbon-like interior of the micelles rather than in the aqueous bulk phase. nih.gov

Table 1: Ethane Solubility in Sodium Alkanesulfonate Solutions at 25°C This table is based on data from studies on the solubility of ethane in various surfactant solutions. researchgate.netnih.gov

| Surfactant | Concentration Range | Ethane Solubility Trend |

| This compound | Below CMC | Low, similar to pure water |

| This compound | Above CMC | Gradual, linear increase with surfactant concentration |

| Sodium 1-hexanesulfonate | Above CMC | Gradual, linear increase with surfactant concentration |

| Sodium 1-heptanesulfonate | Above CMC | Gradual, linear increase with surfactant concentration |

| Sodium 1-octanesulfonate | Above CMC | Gradual, linear increase with surfactant concentration |

Effect of this compound on Micellar Structure and Dynamics

The structure and dynamics of micelles are influenced by the properties of the constituent surfactant molecules. For this compound, its relatively short alkyl chain affects the characteristics of the micelles it forms. Thermodynamic studies of aqueous solutions containing this compound, both alone and in the presence of polymers like poly(ethyleneglycol) (PEG) and poly(vinylpyrrolidone) (PVP), have been conducted by measuring density, sound velocity, viscosity, and conductivity. sigmaaldrich.com These investigations provide insight into the interactions and volumetric properties of the system, which are related to micellar structure.

Furthermore, diffusion studies have been employed to characterize these systems. The diffusion coefficient of this compound has been measured below its CMC. researchgate.net In the micellar range, solubilized molecules can be used as probes to determine the intradiffusion of the micelles themselves, offering a view into their dynamic behavior within the solution. researchgate.net The general theory of micelle structure suggests a liquid-like hydrocarbon core, with the size and shape depending on factors like the aggregation number and the area per polar group on the micellar surface. acs.org

Biochemical and Biophysical Applications

The utility of this compound in the biological sciences stems from its excellent surface activity and ability to interact with complex biological molecules in a controlled manner. bloomtechz.com

The study of proteins and particularly membrane proteins is often hampered by their tendency to aggregate and precipitate in aqueous solutions. bloomtechz.com this compound effectively addresses this challenge by acting as a solubilizing agent. bloomtechz.comchemimpex.com

As an anionic surfactant, it reduces the surface tension of water and decreases the strong interaction forces between protein molecules. bloomtechz.com This promotes their dissolution and dispersion, which is a critical step for subsequent analysis, including separation, purification, and structural studies. bloomtechz.com The mechanism involves the hydrophobic pentyl chains interacting with non-polar regions of the proteins, while the ionic sulfonate head groups interact with the aqueous solvent, effectively creating a shield that prevents aggregation. This property is not only crucial for handling proteins but also extends to the extraction of lipids and other hydrophobic molecules from biological membranes. bloomtechz.com

Table 1: Applications of this compound in Solubilization

| Application Area | Mechanism of Action | Outcome | Reference |

| Protein Solubilization | Reduces intermolecular forces between protein molecules. | Prevents precipitation and aggregation, facilitating further analysis. | bloomtechz.com |

| Membrane Protein Studies | Interacts with hydrophobic domains, mimicking the lipid bilayer. | Enables extraction and study of membrane proteins outside their native environment. | bloomtechz.com |

| Lipid Extraction | Stabilizes lipid molecules in aqueous solution. | Improves the efficiency of extracting lipids and other hydrophobic molecules. | bloomtechz.com |

Biological macromolecules such as proteins, enzymes, and nucleic acids are often sensitive to their environment and can easily denature or degrade, losing their functional structure. bloomtechz.com this compound can enhance the stability of these molecules. bloomtechz.comcymitquimica.com

By forming stable complexes with biomolecules, it acts as a protective shield against external environmental factors that can cause denaturation. bloomtechz.com This stabilizing effect is valuable in protein purification processes, where it can help improve the yield of active, correctly folded proteins. chemimpex.comcymitquimica.com The ionic characteristics imparted by the sulfonate group, combined with its surfactant properties, contribute to maintaining the structural integrity of biomolecules in solution. cymitquimica.com

Table 2: Research Findings on the Stabilization Effects of this compound

| Biomolecule | Effect of this compound | Application | Reference |

| Proteins & Enzymes | Forms stable complexes, protecting against denaturation. | Improves yield and maintains activity during purification and analysis. | bloomtechz.comchemimpex.com |

| Nucleic Acids | Protects from degradation under specific conditions. | Facilitates the study of their structure and function. | bloomtechz.com |

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules at an atomic level. diva-portal.org The use of surfactants like this compound can be integral to these studies, particularly for proteins that are difficult to analyze under standard aqueous conditions.

While direct NMR studies detailing the interaction of this compound with proteins are not extensively published, its role can be inferred from its properties and from studies of similar anionic surfactants like sodium dodecyl sulfate (SDS). diva-portal.org In solution-state NMR, surfactants can be used to create micellar systems that mimic a membrane environment, which is essential for studying membrane proteins or for modulating the interactions of soluble proteins. nih.govresearchgate.net

The interaction between a protein and a surfactant can be monitored through several NMR parameters, most notably through chemical shift perturbations (CSPs). researchgate.netnih.gov When this compound interacts with a protein, it alters the local electronic environment of the nuclei within the protein. This change is detected as a shift in the resonance frequency (chemical shift) in an NMR spectrum, typically a 2D ¹H-¹⁵N HSQC spectrum, which serves as a fingerprint of the protein's amide groups. nih.govsci-hub.se By monitoring which "fingerprint" signals move upon addition of the surfactant, researchers can map the specific amino acid residues involved in the interaction. researchgate.netnih.gov The magnitude of these shifts can also provide information on the affinity of the binding. researchgate.net

Furthermore, the formation of surfactant micelles can influence the dynamics and conformational state of the protein, which can also be observed through NMR relaxation experiments and changes in signal intensity. diva-portal.orgsci-hub.se This approach allows for detailed characterization of how the amphipathic nature of this compound drives its association with proteins, providing insights into molecular recognition and the forces governing protein-surfactant complex formation. diva-portal.org

Table 3: Potential Role of this compound in Solution-State NMR

| NMR Technique | Information Gained | Rationale for Use |

| Chemical Shift Mapping (e.g., ¹H-¹⁵N HSQC) | Identifies the binding site (epitope mapping) on the protein surface. researchgate.netnih.gov | The interaction of the surfactant with specific residues causes a change in their local electronic environment, resulting in observable chemical shift perturbations. researchgate.net |

| Saturation Transfer Difference (STD) NMR | Confirms binding and identifies which parts of the surfactant are in close proximity to the protein. sci-hub.se | Magnetization is transferred from the saturated protein to the bound surfactant, allowing for the detection of the binding event from the ligand's perspective. sci-hub.se |

| Relaxation Experiments (T1, T2) | Provides information on the dynamics of the protein-surfactant complex. sci-hub.se | Changes in molecular tumbling and internal motions upon complex formation affect the relaxation rates of the nuclei. |

Spectroscopic and Materials Science Research

Characterization of Polyaniline Properties Using Sodium 1-Pentanesulfonate

The use of this compound has been instrumental in probing the properties of polyaniline (PANI), a well-known conducting polymer. fishersci.besigmaaldrich.com As an anionic surfactant, it can act as a dopant during the polymerization of aniline, influencing the structure and properties of the resulting polymer. frontiersin.orgscirp.org

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups and understanding the molecular structure of polyaniline doped with surfactants like this compound. The interaction between the surfactant and the polymer chain induces noticeable changes in the vibrational spectra.

Theoretical studies of polyaniline dimers doped with sulfonate-containing molecules show characteristic vibrational modes. mdpi.com The key peaks in the FTIR spectrum of doped polyaniline correspond to specific bond vibrations within the polymer backbone and the dopant molecule. For instance, the C-N bond vibrations and the vibrations from the sulfonate group (SO₃) are prominent features. mdpi.com The presence of the dopant influences the polymer's conjugation length and charge distribution, which is reflected in shifts in the positions and intensities of the quinoid and benzenoid ring stretching vibrations.

Table 1: Theoretical FTIR Frequencies for a Polyaniline Dimer Doped with Sulfonate-Containing Molecules Data derived from theoretical studies on similar doped polyaniline systems. mdpi.com

| Wavenumber (cm⁻¹) | Assignment |

| ~3393 | N-H Stretching |

| ~1629 | C=N Stretching (Quinoid Ring) |

| ~1332 | C-N Stretching |

| ~1273 | C-N Stretching |

| ~1062 | S=O Stretching (Sulfonate Group) |

| ~621 | C-S Stretching |

| ~567 | O-S-O Bending (Sulfonate Group) |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within polyaniline, providing insights into its oxidation state and conductivity. fishersci.besigmaaldrich.com The doping of polyaniline with anionic surfactants like this compound significantly alters its electronic structure.

Pure, non-doped polyaniline (in its emeraldine (B8112657) base form) typically shows an absorption peak around 2.1 eV (approx. 590 nm) which is attributed to an excitation from the highest occupied molecular orbital (HOMO) of the benzenoid ring to the lowest unoccupied molecular orbital (LUMO) of the quinoid ring. kpi.ua Upon protonation and doping, this structure changes to a polaronic lattice, causing a shift in absorption. kpi.ua Doped polyaniline (in its emeraldine salt form) exhibits characteristic absorptions corresponding to π-π* transitions and polaron-π* transitions. mdpi.com

Theoretical simulations of a doped polyaniline dimer predict three main absorption peaks. mdpi.com Experimental spectra of polyaniline films confirm absorptions related to the π-π* transition of the benzenoid ring and other transitions involving polaron bands that are indicative of the conductive state. ijcmas.com

Table 2: Key UV-Vis Absorption Bands in Polyaniline Data based on experimental and theoretical studies. mdpi.comkpi.uaijcmas.com

| Wavelength (nm) | Energy (eV) | Assignment | Polyaniline Form |

| ~293-348 | ~3.56 - 4.23 | π-π* transition (Benzenoid ring) | All forms |

| ~430-440 | ~2.82 - 2.88 | Polaron-π* transition | Emeraldine Salt (Doped) |

| ~590 | ~2.1 | Benzenoid HOMO to Quinoid LUMO | Emeraldine Base (Undoped) |

| >800 | <1.55 | π-Polaron transition | Emeraldine Salt (Doped) |

Anionic surfactants play a multifaceted role in the synthesis of polyaniline, acting as both a dopant and a template for polymerization. frontiersin.org The surfactant molecules can form micelles in the aqueous solution, leading to emulsion polymerization pathways that modify the morphology, particle size, and molecular structure of the final polymer. frontiersin.orgresearchgate.net

The inclusion of anionic surfactants during chemical oxidation polymerization has been shown to reduce the average particle size of the resulting polyaniline. researchgate.net For example, the use of Sodium Octyl Sulphate (SOS) and Sodium Dodecyl Sulphate (SDS) reduced the particle size from 724 nm (surfactant-free) to 296 nm and 191 nm, respectively. researchgate.net This change in morphology often leads to improved material properties.

Furthermore, these surfactants enhance the electrical conductivity of polyaniline. wiley.com The sulfonate group acts as a dopant, increasing the number of charge carriers and their mobility along the polymer chains. The incorporation of surfactants like SDS can increase the conductivity of polyaniline by over an order of magnitude. wiley.com Anionic surfactants can also improve the stability of the polymer by shielding the polyaniline chains from degradation. researchgate.net

Table 3: Effect of Anionic Surfactants on Polyaniline Properties Data from studies using Sodium Dodecyl Sulfate (B86663) (SDS) and Sodium Octyl Sulfate (SOS). researchgate.netwiley.com

| Synthesis Condition | Average Particle Size | Electrical Conductivity (S cm⁻¹) | Viscosity (mPa·s) |

| Surfactant-Free | 724 nm | 0.089 | 1.97 |

| 1% SOS | 296 nm | 1.16 | 3.58 |

| 1% SDS | 191 nm | 1.12 | 4.20 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Characterization

Sonochemical and Sonoluminescent Studies

Sonochemistry involves the use of ultrasound to induce chemical reactions in liquids. This process is driven by acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. nih.gov This collapse creates localized hotspots with extreme temperatures and pressures, leading to the formation of reactive species and light emission (sonoluminescence). iwaponline.com

A notable phenomenon observed during the sonication of aqueous solutions containing this compound is the emission of light from electronically excited sodium atoms (Na*). unimelb.edu.auresearchgate.net When argon-saturated aqueous solutions of this compound are subjected to ultrasound (e.g., at 358 kHz), a distinct emission band centered at approximately 590 nm is detected, which corresponds to the well-known sodium D-line. researchgate.netresearchgate.net

This effect is also seen with other anionic surfactants like sodium dodecyl sulfate and sodium octyl sulfate. researchgate.netresearchgate.net The proposed mechanism involves the adsorption of the surfactant anions at the gas-solution interface of the cavitation bubbles. researchgate.net This creates a negative surface potential that attracts the Na⁺ counter-ions to the bubble surface. researchgate.net During the final, violent stage of the bubble's collapse, the extreme conditions at the interface are believed to cause the simultaneous reduction and electronic excitation of these sodium ions, resulting in Na* emission. researchgate.net Significantly, this emission is observed at surfactant concentrations that are about 100 times lower than what is required to produce a comparable emission from a simple salt solution like aqueous NaCl, highlighting the crucial role of the surfactant in concentrating the ions at the reaction site. researchgate.netresearchgate.net

The intense conditions created by acoustic cavitation can also lead to the degradation of chemical species in the solution. For non-volatile solutes like this compound, sonolytic degradation is expected to occur primarily at the interfacial region of the cavitation bubble rather than in the bulk solution or via pyrolysis inside the bubble. nih.govresearchgate.net

Ionic surfactants, due to their surface-active nature, tend to accumulate at the gas-liquid interface of the bubbles. nih.govresearchgate.net The degradation process is driven by two main pathways:

Reaction with Hydroxyl Radicals (•OH): The sonolysis of water produces highly reactive •OH radicals, which are formed at the bubble interface. nih.gov These radicals can attack the surfactant molecules concentrated at the interface.

Pyrolysis: The interface itself experiences extremely high temperatures during bubble collapse, which can be sufficient to cause thermal decomposition (pyrolysis) of the surfactant molecules. researchgate.net

Studies comparing different types of solutes have shown that the degradation rate for surfactants is significantly higher than for non-surface-active but non-volatile solutes, confirming that accumulation at the interface is a key factor in their sonolytic degradation. researchgate.net

Mechanisms of Sonolytic Degradation in Aqueous Surfactant Solutions

Interfacial Phenomena and Chemical Reactions at Bubble/Solution Interfaces under Ultrasound

The interface between a cavitation bubble and the surrounding aqueous solution is a unique and highly reactive environment. When subjected to ultrasound, this interface becomes the primary site for the sonochemical activity of non-volatile surfactants like this compound. researchgate.net

During the rapid collapse of a cavitation bubble, extreme temperatures and pressures are generated. These conditions lead to the pyrolysis of water molecules into highly reactive hydroxyl radicals (•OH) and hydrogen atoms (•H). This compound, being a surfactant, preferentially accumulates at this gas/solution interface. acs.org This localization makes it a primary target for reactions with these radicals.

The principal sonochemical reaction for this compound involves the abstraction of a hydrogen atom from its pentyl chain by the radicals formed from water sonolysis. This results in the formation of secondary carbon-centered radicals (–•CH–). nih.gov This process can be detected and quantified using techniques like electron paramagnetic resonance (EPR) spectroscopy with a spin trap, which reacts with the short-lived carbon radicals to form a more stable radical adduct. acs.org

Research comparing this compound (SPSo) with sodium dodecyl sulfate (SDS) has revealed that the efficiency of this radical scavenging depends on the ultrasonic frequency and the surfactant's ability to adsorb to the dynamic bubble surface. acs.orgnih.gov

At lower frequencies (e.g., 47 kHz and 354 kHz), this compound has been shown to have a higher radical scavenging efficiency at plateau concentrations compared to the more surface-active SDS. This suggests that under these conditions, the less surface-active SPSo accumulates more effectively at the interface of the oscillating cavitation bubbles. acs.org

At a higher frequency (1057 kHz), no significant difference in the radical scavenging ability between SPSo and SDS was observed. This frequency-dependent behavior is attributed to changes in the rate of expansion and contraction of the bubble surface, which affects the dynamic adsorption of the surfactants. acs.org

Furthermore, the sonication of aqueous solutions containing this compound leads to the emission of light from electronically excited sodium atoms (Na*). researchgate.net This phenomenon, a form of sonoluminescence, is observed as an emission band centered around 590 nm. The surfactant molecules adsorb at the bubble interface, creating a negative surface potential that attracts the Na+ counter-ions. During the final, violent stages of bubble collapse, the extreme conditions at the interface are believed to cause the simultaneous reduction and electronic excitation of these Na+ ions, leading to the characteristic light emission. researchgate.net

Table 2: Sonochemical Research Findings for this compound (SPSo)

| Research Area | Observation | Significance | References |

| Radical Formation | Formation of secondary carbon-centered radicals (–•CH–) upon sonolysis. | Confirms hydrogen abstraction from the alkyl chain by •OH and •H radicals at the bubble interface. | acs.orgnih.gov |

| Frequency Dependence | Relative radical scavenging efficiency compared to SDS is dependent on ultrasonic frequency. | Demonstrates that dynamic adsorption to the bubble surface, influenced by frequency, is a key factor in sonochemical reactivity. | acs.org |

| Sonoluminescence | Emission from excited sodium atoms (Na*) at ~590 nm is observed. | Indicates the accumulation of Na+ ions at the negatively charged bubble surface and their excitation during bubble collapse. | researchgate.net |

| Pulsed Ultrasound | The use of pulsed ultrasound can enhance the degradation of surfactants by affecting their accumulation on bubble surfaces. | Pulsing parameters can be tuned to control surfactant adsorption and subsequent sonochemical reactions. | researchgate.net |

Mechanistic Contributions in Chemical Synthesis

Examination of the Hypothetical Role of Sodium 1-Pentanesulfonate as a Base in Suzuki Coupling Reactions

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. A critical component of this reaction is the presence of a base. However, there is no evidence in peer-reviewed chemical literature to support the use of this compound as a base in these reactions. Chemically, this compound is the salt of a strong acid (1-pentanesulfonic acid) and a strong base (sodium hydroxide), rendering it a neutral salt with a pKa that is not suitable for the functions required of a base in this catalytic cycle. Bases in Suzuki couplings are essential for activating the organoboron species, and they are typically inorganic salts such as potassium carbonate, cesium carbonate, or potassium phosphate.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium complex. The cycle consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X) to form a Pd(II) complex (R¹-Pd-X).

Transmetalation: The organoboron compound (R²-B(OR)₂) transfers its organic group (R²) to the palladium complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻). This activated species then reacts with the R¹-Pd-X complex to form a new complex, R¹-Pd-R², and displaces the halide.

Reductive Elimination: The R¹-Pd-R² complex eliminates the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This catalytic cycle is a highly efficient method for creating a diverse range of biaryl compounds, and other C-C bonds.

The choice of base is a crucial parameter in the Suzuki-Miyaura reaction, profoundly influencing its efficiency and outcome. The base's primary role is to facilitate the transmetalation step. It does so by coordinating with the boron atom of the organoboron compound, forming a more electron-rich and nucleophilic "ate" complex. This increased nucleophilicity accelerates the transfer of the organic group from boron to the palladium center.

Researchers often screen a variety of bases to find the optimal conditions for a specific transformation. The table below illustrates common bases used in Suzuki reactions and their properties, highlighting why a neutral salt like this compound is not suitable for this role.

Table 1: Common Bases in Suzuki-Miyaura Coupling and Their Properties

| Base | Chemical Formula | pKa of Conjugate Acid | Typical Use |

|---|---|---|---|

| Potassium Carbonate | K₂CO₃ | 10.3 | General-purpose, widely used for arylboronic acids. |

| Cesium Carbonate | Cs₂CO₃ | 10.3 | Highly effective, often for challenging or sterically hindered couplings. |

| Potassium Phosphate | K₃PO₄ | 12.3 | Strong base, effective for coupling with alkylboranes and less reactive substrates. |

Influence of Bases in Transmetalation and Reductive Elimination Steps

Other Potential Catalytic or Mediating Roles in Organic Reactions

While this compound does not function as a base in Suzuki couplings, its primary role in chemistry is as an ion-pairing reagent. In this capacity, it is added to the mobile phase in reverse-phase HPLC to improve the retention and resolution of ionic or highly polar analytes. The sulfonate group of the molecule is negatively charged, allowing it to form a neutral ion pair with a positively charged analyte. This neutral complex has greater affinity for the nonpolar stationary phase, leading to increased retention time and better peak shape.

Beyond this well-established analytical application, its role as a catalyst or mediator in preparative organic synthesis is not widely reported. It could theoretically act as a phase-transfer catalyst in certain reactions involving an aqueous and an organic phase, by helping to transport a cationic reagent into the organic phase. However, dedicated phase-transfer catalysts are generally more efficient for this purpose. There is no significant body of research demonstrating this compound as a catalyst or mediator for major classes of organic reactions.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-pentanesulfonic acid |

| Sodium hydroxide |

| Palladium |

| Potassium carbonate |

| Cesium carbonate |

Environmental Analytical Research Applications

Detection and Quantification of Pollutants in Environmental Matrices

Sodium 1-pentanesulfonate is a key reagent in analytical techniques for identifying and measuring pollutants in environmental samples. guidechem.com It is frequently employed as an ion-pairing reagent in high-performance liquid chromatography (HPLC), a technique used to separate and analyze a wide array of compounds. guidechem.comblissamchem.com In this capacity, it improves the retention and resolution of polar and ionizable pollutants, which are often difficult to analyze using standard reversed-phase HPLC methods. guidechem.com The addition of this compound to the mobile phase allows for the formation of neutral ion pairs with charged analytes, enhancing their interaction with the nonpolar stationary phase and leading to better separation and more accurate quantification.

The application of this compound extends to the analysis of various environmental contaminants, including per- and polyfluoroalkyl substances (PFAS). These persistent chemicals have been detected in numerous environmental compartments, including water and soil. isotope.comlcms.cz Analytical methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) often utilize reagents like this compound to achieve the low detection limits required for monitoring these pollutants. nih.gov For instance, in the analysis of PFAS in water, a certified stock solution containing sodium perfluoro-1-pentanesulfonate (L-PFPeS) is used for calibration and quantification. nih.gov

Speciation Studies of Organotin Compounds Using Ion-Pair Reversed-Phase Chromatography

A critical application of this compound is in the speciation analysis of organotin compounds. rsc.orgscispace.com These compounds are known for their toxicity and tendency to bioaccumulate, making it crucial to determine the specific forms in which they exist in the environment. nih.govysi.com Ion-pair reversed-phase chromatography (IP-RP-HPLC) is a powerful technique for separating different organotin species, such as mono-, di-, and tributyltin. rsc.orgresearchgate.net

In this method, this compound is added to the mobile phase as an ion-pairing reagent. rsc.org This facilitates the separation of the different butyltin species on a reversed-phase column. rsc.org For example, a method for the determination of butyltin compounds utilized a mobile phase containing 5 mM this compound, which allowed for the complete separation of mono-, di-, and tributyltin in under four minutes. rsc.org The separated compounds can then be detected with high sensitivity using techniques like inductively coupled plasma mass spectrometry (ICP-MS). rsc.org This combination of IP-RP-HPLC with ICP-MS provides low detection limits, typically in the picogram range for tin, enabling the accurate measurement of organotin compounds in environmental samples like harbor sediment. rsc.org

The effectiveness of the separation is influenced by several factors, including the concentration of the ion-pairing reagent and the composition of the mobile phase. researchgate.netata-journal.org Research has shown that the hydrophobicity of the organotin species is increased by forming an ion-pair complex with an alkyl sulfonate, leading to better retention and separation on the nonpolar stationary phase. ata-journal.org

Methodologies for Monitoring Contaminants in Water and Soil Samples

This compound is integral to the development of robust analytical methodologies for monitoring a range of contaminants in water and soil. Its use as an ion-pairing reagent in HPLC and other chromatographic techniques allows for the sensitive and selective determination of pollutants in these complex matrices. mpbio.comfishersci.at

For water analysis, methods have been developed to detect PFAS, including sodium perfluoro-1-pentanesulfonate, in various water sources. nih.govwrc.org.za These methods often involve solid-phase extraction (SPE) to pre-concentrate the analytes from the water sample, followed by analysis using LC-MS/MS. nih.gov The use of this compound as a standard allows for accurate quantification. nih.gov

In soil and sediment analysis, this compound has been used in extraction procedures for organotin compounds. rsc.orgresearchgate.net A microwave-assisted extraction method, for example, uses a solution of acetic acid and this compound to quantitatively leach organotin species from marine sediments. rsc.orgresearcher.life This demonstrates the compound's role not only in the analytical separation step but also in the initial sample preparation.

The versatility of this compound is further highlighted by its use in methods that aim to be more environmentally friendly. For instance, the use of a purely aqueous mobile phase containing this compound in chromatographic analysis has been noted as a positive step in reducing the environmental impact of these analytical methods by avoiding organic solvents. nih.govwisdomlib.org

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Sodium 1-Pentanesulfonate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations have been instrumental in exploring how substances like this compound influence the interactions between nanoparticles, particularly within complex biological fluids. nih.govmdpi.commdpi.com

When nanoparticles are introduced into biological fluids, they are quickly coated by proteins and other biomolecules, forming a "protein corona" that dictates their biological fate. mdpi.com MD simulations help to model and predict the formation of this corona and how surfactants like this compound might modulate it.

The aggregation of nanoparticles is a critical factor in their application and safety. Simulations of gold nanoparticles in physiological saline have shown that the aggregation process is highly dependent on electrostatic interactions and the formation of ionic bridges. nih.gov In such environments, sodium ions can form "salt bridges" between negatively charged nanoparticles, influencing their tendency to aggregate. nih.gov The presence of an amphiphilic molecule like this compound, with its charged sulfonate head and hydrophobic alkyl tail, would be expected to significantly alter these interactions by adsorbing onto the nanoparticle surface, thereby modifying its surface properties and interaction potential with surrounding proteins and other nanoparticles.

The forces between particles in a solution are complex and include van der Waals forces, electrostatic repulsion, and forces arising from the surrounding solvent. nih.gov A key element in these interactions is the hydration layer—the layer of water molecules immediately surrounding a particle. MD simulations have revealed that a "dynamic hydration layer" with reduced mobility compared to bulk water extends from a polymer's surface. nih.gov

For particles in an ionic solution, the counter-ions (like Na⁺) form a layer that screens the particle's surface charge. The interaction between two approaching particles involves the deformation and overlap of these hydration and ion layers. MD simulations allow for the calculation of the Potential of Mean Force (PMF), which quantifies the effective interaction between nanoparticles as a function of their separation distance. nih.gov These calculations show that as nanoparticles approach each other, sodium ions can move into the space between them, forming salt bridges that contribute to an attractive force, which can overcome electrostatic repulsion. nih.gov The partial dehydration of these ions as they bridge the particles is an important energetic component of this process. nih.gov The presence of this compound would directly influence the structure of this hydration layer and the distribution of ions, thereby altering the net interparticle forces.

Study of Nanoparticle Aggregation in Biological Fluids

Quantum Chemical Calculations of Ion-Pair Complexes

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the geometry, stability, and nature of bonding in molecular systems. sinica.edu.twnih.gov These methods are applied to study the ion-pair complex formed between the sodium cation (Na⁺) and the 1-pentanesulfonate anion (CH₃(CH₂)₄SO₃⁻).

These calculations can optimize the geometry of the ion-pair, determining the most stable arrangement of the ions with respect to each other and with surrounding solvent molecules. nih.gov The results reveal the interaction energies, distinguishing between electrostatic contributions, which are dominant in ion pairs, and other forces like van der Waals interactions. Furthermore, computational analysis can shed light on the role of the solvent, showing how water molecules coordinate around the ion pair and contribute to its stability. mdpi.com Such studies support a detailed understanding of the forces driving the formation of ion-pair complexes. nih.govmdpi.com

Computational Approaches to Host-Guest Complexation Dynamics